![molecular formula C16H13BrClN5 B1240986 Unii-5TT4A4mblr CAS No. 521064-34-6](/img/structure/B1240986.png)
Unii-5TT4A4mblr
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Description
“Unii-5TT4A4mblr” is also known as CT-32228 . It has the molecular formula C16H13BrClN5 . The compound is achiral, meaning it does not exhibit chirality .
Molecular Structure Analysis
The molecular structure of “Unii-5TT4A4mblr” is represented by the InChIKey: NUPGPJBRKLLVNK-UHFFFAOYSA-N . The molecular weight of the compound is 390.665 .
Scientific Research Applications
Recent Advances in Nanoparticle Syntheses
The development of novel materials, such as inorganic nanoparticles, is crucial for advancements in various industries, including technology and electronics. Innovations in material science often lead to significant technological leaps, from vacuum tubes to semiconductors and advanced miniature chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Protein Sequence Knowledgebase
The Universal Protein Resource (UniProt) supports biological research by providing a comprehensive, classified, and accurately annotated protein sequence knowledgebase. This resource is essential for understanding the functions of proteins in various biological processes and diseases (The UniProt Consortium, 2009).
Nanosatellite Program for Technological Development
The University Nanosat Program (UNP) exemplifies the integration of academic and governmental efforts in advancing aerospace technology. This program focuses on developing nanosatellites through student-led projects, showcasing the potential for innovative technologies in space exploration (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Molecular Brain Imaging Database
The Center for Integrated Molecular Brain Imaging (Cimbi) database is a significant resource for neurobiological research, particularly in studying the serotonergic system. It integrates PET, MRI scans, genetic, and biochemical data, facilitating comprehensive investigations into brain functions and disorders (Knudsen et al., 2016).
Bioimaging Mass Spectrometry
Bioimaging with laser ablation inductively coupled plasma mass spectrometry (LA-ICP-MS) has emerged as a powerful technique for quantifying trace elements within tissues. This method has applications in brain and cancer research, environmental science, and drug development, demonstrating the versatility of mass spectrometry in scientific research (Becker, Matusch, & Wu, 2014).
properties
IUPAC Name |
2-N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClN5/c1-9-2-5-11(18)8-13(9)14-21-15(19)23-16(22-14)20-12-6-3-10(17)4-7-12/h2-8H,1H3,(H3,19,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPGPJBRKLLVNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine-2,4-diamine, N-(4-bromophenyl)-6-(5-chloro-2-methylphenyl)- | |
CAS RN |
521064-34-6 |
Source
|
Record name | CT 32228 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521064346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CT-32228 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TT4A4MBLR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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